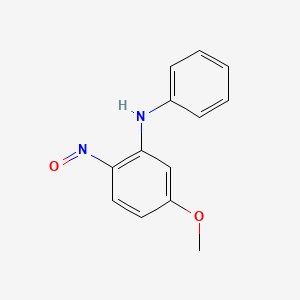methanethione CAS No. 101246-71-3](/img/structure/B14333271.png)
[4-(Dimethylamino)phenyl](4-methylphenyl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)phenylmethanethione is an organic compound with the molecular formula C17H20N2S It is known for its unique structure, which includes a dimethylamino group and a methylphenyl group attached to a methanethione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)phenylmethanethione typically involves the reaction of 4-(dimethylamino)benzaldehyde with 4-methylthiobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)phenylmethanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanethione group to a methylene group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylenated derivatives.
Substitution: Various substituted derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(Dimethylamino)phenylmethanethione is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for synthesizing complex molecules .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a subject of interest in the study of biochemical pathways .
Medicine
In medicine, 4-(Dimethylamino)phenylmethanethione is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have pharmacological properties worth investigating .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties make it suitable for creating vibrant and stable colors in various materials .
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)phenylmethanethione involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the methanethione group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)phenylmethanone: Similar structure but with a methanone group instead of methanethione.
4-(Dimethylamino)phenylmethanol: Contains a methanol group instead of methanethione.
4-(Dimethylamino)phenylmethane: Lacks the sulfur atom present in methanethione.
Uniqueness
The presence of the methanethione group in 4-(Dimethylamino)phenylmethanethione distinguishes it from similar compounds. This group imparts unique redox properties and reactivity, making it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
101246-71-3 |
|---|---|
Fórmula molecular |
C16H17NS |
Peso molecular |
255.4 g/mol |
Nombre IUPAC |
[4-(dimethylamino)phenyl]-(4-methylphenyl)methanethione |
InChI |
InChI=1S/C16H17NS/c1-12-4-6-13(7-5-12)16(18)14-8-10-15(11-9-14)17(2)3/h4-11H,1-3H3 |
Clave InChI |
DKRCTXAXYMTNGO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



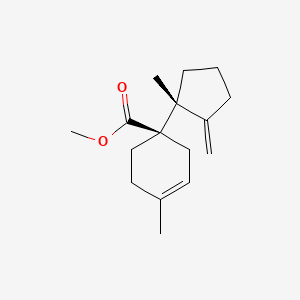
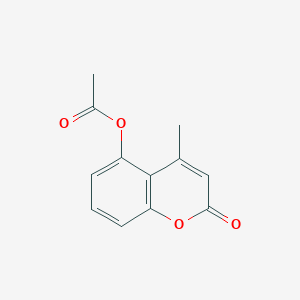
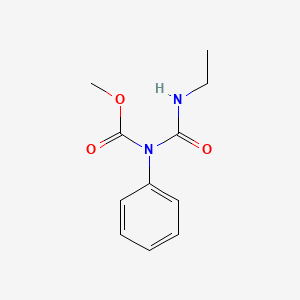
![N-[(Diethylamino)(phenyl)-lambda~4~-sulfanylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14333198.png)
![5-(Propan-2-yl)bicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14333208.png)
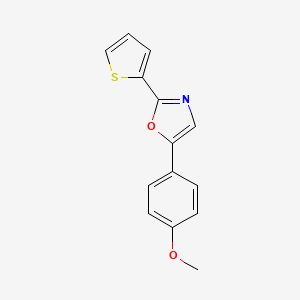
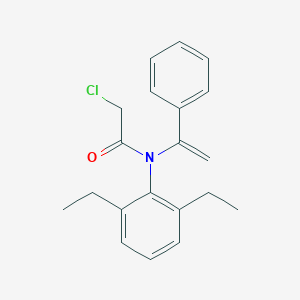
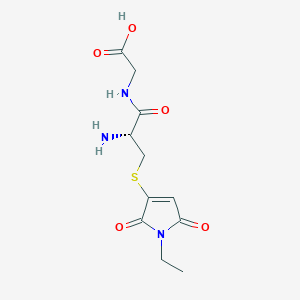
![2-[6-(Dimethylamino)-1-hydroxynaphthalene-2-carbonyl]benzoic acid](/img/structure/B14333244.png)
![1,3,5-Tris[3-(bromomethyl)phenyl]benzene](/img/structure/B14333245.png)


